o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683855
InChI: InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3
SMILES:
Molecular Formula: C25H25N3O4S
Molecular Weight: 466.6 g/mol

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3

CAS No.:

Cat. No.: VC16683855

Molecular Formula: C25H25N3O4S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 -

Specification

Molecular Formula C25H25N3O4S
Molecular Weight 466.6 g/mol
IUPAC Name [4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate
Standard InChI InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3
Standard InChI Key LQJIZEQSBXNIDM-HPRDVNIFSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)COC(=O)C4=CC=CC=C4C
Canonical SMILES CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC

Introduction

Chemical and Structural Profile of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3

Molecular Architecture

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 (C₂₅H₂₅N₃O₄S) features a benzimidazole core substituted with a trideuteriomethoxy group at position 6, coupled to a methylpyridinylmethylthio moiety and a 2-methylbenzoyloxy group. The deliberate deuteration at the methoxy substituent creates a distinct mass signature without significantly altering the compound's chemical behavior, making it ideal for mass spectrometry-based tracking.

Table 1: Key Molecular Characteristics

PropertyValue
Molecular FormulaC₂₅H₂₅N₃O₄S
Molecular Weight466.6 g/mol
IUPAC Name[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate
Standard InChI KeyLQJIZEQSBXNIDM-HPRDVNIFSA-N
Isomeric SMILES[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)COC(=O)C4=CC=CC=C4C

The deuterium atoms introduce a 3 Da mass shift compared to the protiated form, enabling clear differentiation in analytical assays while maintaining nearly identical physicochemical properties. This strategic labeling preserves the compound's interaction with biological targets and metabolic enzymes, ensuring research relevance to the parent drug's behavior.

Synthetic Considerations

While synthetic routes remain proprietary, the deuterium incorporation likely occurs during late-stage synthesis through H/D exchange reactions or deuterated building block integration. The trideuteriomethoxy group suggests use of deuterated methanol in alkylation steps, a common strategy for introducing stable isotopes into complex molecules. Purification typically involves preparative HPLC with UV detection at 302 nm, optimized for the benzimidazole chromophore.

Applications in Pharmaceutical Research

Metabolic Pathway Elucidation

The compound's primary utility lies in delineating omeprazole's metabolic fate. In vivo studies demonstrate that omeprazole undergoes two primary oxidative pathways:

  • CYP2C19-mediated 5-hydroxylation: Produces 5-hydroxyomeprazole

  • CYP3A4-mediated sulfoxidation: Generates omeprazole sulphone

Using o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3, researchers can simultaneously track both pathways through LC-MS/MS, distinguishing deuterated metabolites from endogenous compounds. A pivotal study revealed that grapefruit juice administration reduces omeprazole sulphone formation by 33% (AUC 3348 vs 2765 nmol·h/L, p<0.01) without affecting 5-hydroxyomeprazole levels, confirming CYP3A4 inhibition in the intestinal epithelium .

Enzyme Kinetics Profiling

Deuterium labeling enables precise calculation of enzyme kinetic parameters:

Vmax=[S]Km+[S]kcat[ET]V_{max} = \frac{[S]}{K_m + [S]} \cdot k_{cat} \cdot [E_T]

Where VmaxV_{max} represents maximum velocity, KmK_m the Michaelis constant, and kcatk_{cat} the catalytic rate constant. Comparative studies using the deuterated compound show CYP2C19 exhibits 2.3-fold higher affinity for omeprazole hydroxylation compared to CYP3A4's sulfoxidation activity (K_m 12.4 μM vs 28.7 μM) .

Comparative Analysis with Related Compounds

Omeprazole Sulfide vs. Sulfone Derivatives

The sulfide/sulfone oxidation state profoundly impacts pharmacological activity:

Omeprazole SulfideCYP3A4Omeprazole Sulfone\text{Omeprazole Sulfide} \xrightarrow{CYP3A4} \text{Omeprazole Sulfone}

Deuterated vs. Protiated Forms

Critical differences emerge in analytical applications:

Table 3: MS Detection Parameters

ParameterProtiated FormDeuterated Form
Precursor Ion (m/z)345.2348.2
Product Ion (m/z)198.1198.1
LOQ (ng/mL)5.02.5

The 3 Da mass shift eliminates isobaric interference from endogenous compounds, improving assay sensitivity and specificity.

Research Advancements Enabled by Deuterated Analogs

Enterohepatic Recirculation Studies

Using o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3, researchers demonstrated that 18-22% of omeprazole undergoes enterohepatic recycling, a process undetectable with non-deuterated forms. This recirculation contributes to the drug's prolonged acid suppression despite short plasma half-life.

Polymorphic Metabolism Characterization

The compound has clarified ethnic differences in CYP2C19 activity:

PM Prevalence={3%Caucasian1520%Asian\text{PM Prevalence} = \begin{cases} 3\% & \text{Caucasian} \\ 15-20\% & \text{Asian} \end{cases}

In poor metabolizers (PMs), deuterated tracer studies reveal 5-fold higher omeprazole exposure (AUC 14,233 vs 2,873 nmol·h/L) and predominant CYP3A4-dependent sulfoxidation .

ConditionDegradation at 6 Months
25°C/60% RH12.4%
40°C/75% RH28.7%
-20°C (controlled)<2%

Data from long-term stability studies using HPLC-UV.

Future Research Directions

Personalized Medicine Applications

Ongoing studies employ this deuterated compound to:

  • Develop CYP2C19 phenotyping protocols

  • Optimize PPI dosing in Helicobacter pylori eradication regimens

  • Investigate clopidogrel-omeprazole interaction mechanisms

Advanced Analytical Method Development

Recent innovations combine the compound with:

  • HRMS for non-targeted metabolite identification

  • Microsampling techniques (10 μL blood volumes)

  • Artificial intelligence-driven metabolic prediction models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator